Monteplase
Description
Properties
CAS No. |
156616-23-8 |
|---|---|
Molecular Formula |
C2569H3896N764O783S39 |
Origin of Product |
United States |
Molecular Architecture and Engineering Principles of Monteplase
Parent Molecule Structural Basis: Tissue Plasminogen Activator (t-PA) Domain Organization
The t-PA molecule is organized into five distinct structural domains, arranged from the N-terminal to the C-terminal end frontiersin.orgresearchgate.netj-stroke.orgtechnoclone.comresearchgate.netnih.gov:
Finger domain (F)
Epidermal Growth Factor-like domain (EGF)
Kringle 1 domain (K1)
Kringle 2 domain (K2)
Serine Protease domain (P)
Finger Domain (F)
The finger domain is located at the N-terminus of t-PA researchgate.netahajournals.org. It is homologous to the type 1 finger domains found in fibronectin researchgate.netpnas.orgpdbj.org. This domain is primarily involved in the binding of t-PA to fibrin (B1330869) diapharma.comfrontiersin.orgresearchgate.netj-stroke.orgtechnoclone.comahajournals.orgnih.gov. Fibrin binding is crucial for the localized activation of plasminogen by t-PA diapharma.comtechnoclone.comahajournals.org. The finger domain also plays a role in the rapid hepatic clearance of t-PA ahajournals.org. Studies involving deletion mutants of t-PA have highlighted the importance of the finger domain in regulating activity and mediating interactions with fibrin structures nih.govnih.gov. The solution structure of the t-PA finger domain shows similarity to fibronectin's type 1 repeat, with hydrophobic residues on its surface potentially interacting with other parts of the t-PA protein pdbj.org.
Epidermal Growth Factor Domain (EGF)
The EGF-like domain of t-PA shows homology to epidermal growth factor frontiersin.orgresearchgate.netahajournals.org. This domain is implicated in the rapid hepatic clearance of t-PA, potentially through binding to receptors like the low-density lipoprotein receptor-related protein 1 (LRP1) on hepatocytes diapharma.comfrontiersin.orgj-stroke.org. While homologous EGF structures exist in other proteins, the specific role of the EGF domain in the proteolytic activity of t-PA is not as clearly defined as that of other domains pnas.orgtaylorandfrancis.com. The EGF-like domain contains six cysteine residues involved in disulfide bonds, contributing to its structure, which typically consists of a two-stranded beta-sheet followed by a loop and a C-terminal short two-stranded sheet embl.de. Specific conformations within the EGF domain, such as a type I' β-turn, are shared with other proteins containing EGF-like domains and may be important for modifications like O-fucosylation nih.gov.
Kringle Domains (K1, K2)
t-PA contains two kringle domains, Kringle 1 (K1) and Kringle 2 (K2) diapharma.comfrontiersin.orgresearchgate.netj-stroke.orgtechnoclone.comresearchgate.netnih.govahajournals.org. These domains are approximately 80 amino acids long and are characterized by a triple-disulfide bond pattern, forming large loops taylorandfrancis.comontosight.aiebi.ac.uk. Kringle domains are found in various proteins involved in coagulation and fibrinolysis, including plasminogen taylorandfrancis.comontosight.aiebi.ac.uk. The kringle domains, particularly K2, are involved in the binding of t-PA to fibrin diapharma.comj-stroke.orgtechnoclone.comresearchgate.netahajournals.orgnih.gov. The K2 domain contains a lysine-binding site, which facilitates binding to partially degraded fibrin and enhances plasminogen activating activity j-stroke.orgtechnoclone.comresearchgate.net. While K1 and K2 share homology, studies suggest that K1 does not significantly contribute to fibrin binding or the fibrin-stimulated activity of t-PA pnas.orgnih.gov. Kringle domains generally play a role in protein-protein interactions and can contain lysine (B10760008) binding sites important for interaction with fibrin taylorandfrancis.comontosight.ai.
Serine Protease Domain (P)
The serine protease domain is located at the C-terminal end of t-PA and contains the catalytic site responsible for its enzymatic activity diapharma.comresearchgate.netj-stroke.orgtechnoclone.comresearchgate.netahajournals.org. This domain is a trypsin-like serine protease j-stroke.orgtaylorandfrancis.com. The active site is formed by a catalytic triad (B1167595) of amino acids: Histidine, Aspartic acid, and Serine, which are located far apart in the primary sequence but come together in the folded protein diapharma.com. The serine protease domain is responsible for cleaving the Arg561-Val562 bond in plasminogen, converting it into the active enzyme plasmin, which degrades fibrin clots diapharma.comwikipedia.orgresearchgate.net. The catalytic unit of t-PA appears to function autonomously nih.gov.
Rational Design and Specific Molecular Modifications in Monteplase
This compound was developed through protein engineering and rational design to create a modified t-PA molecule with improved properties compared to native t-PA researchgate.netcambridge.orgscispace.com. The aim of these modifications is often to enhance characteristics such as half-life, fibrin specificity, and resistance to inhibitors researchgate.net.
Site-Specific Mutagenesis (e.g., Cysteine to Serine Substitution in EGF Domain)
A key molecular modification in this compound is a site-specific mutation within the epidermal growth factor (EGF) domain researchgate.netj-stroke.orgscirp.organnals.edu.sgmdpi.com. Specifically, the cysteine residue at position 84 (Cys84) is substituted with a serine residue (Ser) researchgate.netj-stroke.orgscirp.organnals.edu.sg. This single amino acid exchange in the EGF domain of recombinant t-PA is a defining characteristic of this compound researchgate.net. This modification has been reported to result in a prolonged half-life compared to native rt-PA researchgate.netannals.edu.sgmdpi.comnih.gov.
The Engineered Thrombolytic this compound: Molecular Design and Comparative Analysis
This compound is a bioengineered variant of tissue plasminogen activator (t-PA), designed to improve upon the characteristics of naturally occurring t-PA for thrombolytic therapy. Protein engineering techniques have been employed to modify the molecular architecture of t-PA, resulting in this compound with altered biochemical properties intended for enhanced clinical utility j-stroke.orgnih.govresearchgate.net.
Native t-PA is a serine protease consisting of five functional domains: a finger domain (F), an epidermal growth factor (EGF)-like domain (E), a kringle 1 domain (K1), a kringle 2 domain (K2), and a catalytic serine protease domain (P) j-stroke.org. These domains are responsible for various functions, including fibrin binding, interactions with receptors involved in clearance, and the catalytic conversion of plasminogen to plasmin j-stroke.org.
This compound is a modified t-PA molecule created through protein engineering. A key modification in this compound involves a single amino acid substitution in the epidermal growth factor domain, where cysteine at position 84 is replaced by serine (Cys84Ser) j-stroke.orgnih.govresearchgate.net. This targeted modification is central to the engineered characteristics of this compound. Protein engineering, in general, involves modifying protein structures to enhance their properties for specific applications, including developing therapeutic agents with improved efficacy and pharmacokinetics umich.edunih.gov.
Engineered Characteristics for Enhanced Biological Function
The single amino acid substitution (Cys84Ser) in the EGF domain of this compound contributes to its engineered characteristics, particularly its prolonged plasma half-life compared to native t-PA nih.govresearchgate.netmdpi.com. Native t-PA has a rapid plasma half-life of approximately 6 minutes, influenced by its interaction with receptors like the low-density lipoprotein receptor-related protein 1 (LRP1) and the mannose receptor, which are involved in its clearance by hepatocytes and endothelial cells j-stroke.org. The modification in this compound is designed to reduce this rapid clearance.
This compound exhibits a prolonged half-life of over 20 minutes, or even 23 minutes, which allows for its administration as a single intravenous bolus dose, a significant advantage over the continuous infusion typically required for native t-PA (alteplase) nih.govresearchgate.netmdpi.comimrpress.com. This extended half-life is a direct result of the engineered change in its molecular structure affecting its interaction with clearance mechanisms imrpress.com.
Comparative Analysis with Other Engineered Thrombolytic Variants
This compound belongs to the class of third-generation thrombolytic drugs, alongside variants like Reteplase and Tenecteplase (B1169815) researchgate.netmdpi.comnih.gov. These engineered variants were developed with the goal of improving upon the properties of earlier generation thrombolytics like streptokinase and native t-PA (alteplase) researchgate.netimrpress.comnih.gov. The modifications aim to enhance fibrin specificity, prolong half-life, and increase resistance to inhibitors researchgate.netimrpress.com.
Structural and Design Differences
The structural and design differences between this compound, Reteplase, and Tenecteplase are based on specific modifications to the native t-PA molecule:
This compound: Features a single amino acid substitution (Cys84Ser) in the EGF domain j-stroke.orgnih.govresearchgate.net.
Reteplase: Is a deletion mutant of alteplase (B1167726), lacking the finger, EGF-like, and kringle 1 domains j-stroke.org.
Tenecteplase: Differs from alteplase by three sets of mutations, including modifications that promote a lower plasma clearance rate and increased resistance to PAI-1 imrpress.comfrontiersin.orgnih.gov. Specifically, Tenecteplase has modifications at three positions, resulting in an increased half-life, higher fibrin selectivity, and increased resistance to plasminogen activator inhibitor-1 (PAI-1) frontiersin.org.
Here is a comparison of the structural modifications:
| Thrombolytic Agent | Structural Modifications Compared to Native t-PA |
| This compound | Single amino acid substitution (Cys84Ser) in the EGF domain j-stroke.orgnih.govresearchgate.net |
| Reteplase | Deletion of finger, EGF-like, and kringle 1 domains j-stroke.org |
| Tenecteplase | Three sets of mutations (e.g., T103N, N117Q, KHHRR 296-299 AAAA) leading to altered clearance and PAI-1 resistance imrpress.comfrontiersin.orgnih.govremedypublications.com |
These distinct engineering strategies result in different pharmacokinetic profiles and potentially influence their efficacy and safety characteristics, although the article focuses solely on the molecular and engineering aspects.
Biochemical and Mechanistic Investigations of Monteplase S Activity
Plasminogen Activation Cascade: Molecular Interactions
The fibrinolytic system is a complex enzymatic cascade responsible for the breakdown of fibrin (B1330869) clots. At its core is the conversion of the inactive zymogen, plasminogen, into the active serine protease, plasmin. Monteplase, as a plasminogen activator, plays a crucial role in initiating this conversion. ontosight.ainih.govtandfonline.com
Zymogen Activation to Active Protease
Plasminogen is a single-chain glycoprotein (B1211001) that circulates in the blood. nih.govtandfonline.com Activation of plasminogen involves the cleavage of a specific peptide bond, typically an Arg-Val bond, by a plasminogen activator. drugbank.com This cleavage results in the formation of the two-chain active enzyme, plasmin. nih.govtandfonline.com Plasmin is a serine protease capable of degrading various proteins, with a primary role in cleaving fibrin within blood clots. nih.govtandfonline.com this compound facilitates this critical conversion, thereby initiating the process of fibrinolysis. ontosight.ainih.gov The conversion of plasminogen to plasmin involves a conformational change, with the lysine-binding sites of plasminogen playing a role in its interaction with activators and fibrin. nih.govebi.ac.uk
Fibrin-Stimulated Plasminogen Activation
A key characteristic of tissue plasminogen activators like this compound is their enhanced activity in the presence of fibrin. Fibrin provides a surface that brings together plasminogen and the plasminogen activator, significantly increasing the efficiency of plasminogen activation. nih.govdrugbank.com This fibrin specificity is crucial as it localizes fibrinolytic activity to the site of the clot, minimizing systemic activation of plasminogen and potential bleeding complications. nih.govresearchgate.net this compound is described as having fibrin-specific properties, contributing to targeted clot lysis. nih.govspringer.com The binding of t-PA (and by extension, modified t-PAs like this compound) to fibrin occurs via specific domains, such as the fibronectin finger-like domain and the Kringle 2 domain, which helps in the efficient conversion of plasminogen to plasmin within the clot. drugbank.comj-stroke.org
Enzymatic Kinetics and Substrate Specificity
The enzymatic activity of this compound can be characterized by its kinetic parameters and its specificity towards different substrates.
Amidolytic Activity Characterization
Amidolytic activity refers to the ability of an enzyme to cleave synthetic substrates containing an amide bond, often used to quantify enzyme activity in a controlled setting. While specific detailed kinetic parameters (like Km and kcat) for this compound's amidolytic activity on various synthetic substrates were not extensively detailed in the provided search results, the general principle of characterizing plasminogen activators through their interaction with synthetic substrates is established in biochemical research. j-stroke.org Assays using synthetic substrates can provide insights into the catalytic efficiency of the enzyme independent of its interaction with complex biological structures like fibrin.
Fibrinolytic Efficiency in Defined Systems
Fibrinolytic efficiency refers to the ability of an agent to induce the lysis of fibrin clots. Studies in defined systems, such as in vitro clot lysis assays or in vivo animal models, are used to assess the effectiveness of thrombolytic agents like this compound. Research using an embolic stroke rat model demonstrated that systemic administration of this compound reduced infarct volume and the area of hemorrhagic transformation, indicating its fibrinolytic efficiency in dissolving clots in a biological setting. nih.gov The extent of clot lysis induced by this compound has been assessed in various contexts, including in blood from patients with specific conditions, highlighting variations in response that can be influenced by factors like the composition and resistance of the clot. ahajournals.org
Molecular Basis of Resistance to Endogenous Inhibitors
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | CHEMBL2108426 (ChEMBL) ebi.ac.ukpharmakb.com |
| Plasminogen | 22976653 alfa-chemistry.com |
| Plasmin | Not directly available as a single CID for the active enzyme form, often represented by its zymogen Plasminogen or discussed functionally. |
| Fibrin | Not available as a discrete structure CID, often represented by its precursor Fibrinogen or discussed functionally. nih.gov |
| PAI-1 | 44250349 (for an inhibitor of PAI-1) wikipedia.org, discussed functionally as an inhibitor nih.govfrontiersin.orgnih.govciteab.comresearchgate.netbidd.groupresearchgate.net |
| Alpha 2-antiplasmin | Discussed functionally as an inhibitor nih.govresearchgate.net |
Interactive Data Tables
While specific numerical data for kinetic parameters (Km, kcat) or detailed fibrinolytic efficiency across various conditions were not consistently available in a format suitable for direct interactive table generation from the provided snippets, the text describes comparative efficiencies and resistance to inhibitors. Future research providing standardized kinetic datasets would allow for the creation of interactive tables illustrating, for instance, the rate of plasminogen activation by this compound under different conditions (e.g., with and without fibrin) or comparing its activity and inhibition profile with other thrombolytic agents.
For example, a hypothetical table based on comparative data (if available) could look like this:
| Thrombolytic Agent | Fibrin Specificity (Relative) | Resistance to PAI-1 (Relative) | Plasma Half-life (Approximate) |
| Alteplase (B1167726) | Moderate | Standard | Short |
| This compound | Moderate to High | Increased | Longer |
| Tenecteplase (B1169815) | High | Increased | Longest |
Interaction with Plasminogen Activator Inhibitor-1 (PAI-1)
PAI-1 Independent Kinetics
Preclinical Research Methodologies and Findings
In Vitro Fibrinolysis and Clot Lysis Assays
In vitro assays are fundamental in assessing the direct effects of Monteplase on fibrin (B1330869) and blood clots outside of a living organism. These methods provide controlled environments to measure fibrinolytic activity and the ability of this compound to induce clot lysis.
Fibrin Plate Assays
Fibrin plate assays are a classical method used to monitor the physiological fibrinolytic pathway. This technique involves preparing plates with a mixture of melted agarose, plasminogen, thrombin, and fibrinogen. When a thrombolytic agent like this compound is applied to the plate, it activates plasminogen to plasmin, which in turn degrades the fibrin clot. The extent of fibrin dissolution is assessed by measuring the size of the clear zone formed around the application point of the thrombolytic agent. This method utilizes fibrin as a key component, making it more physiologically relevant than some other in vitro assays, while providing robust and reproducible results. j-stroke.orgresearchgate.net Studies using the fibrin plate method have indicated a half-life of this compound activity of 29.43 minutes, with the activity disappearing 4 hours after administration in these in vitro conditions. nih.gov
Plasma Clot Lysis Studies
Plasma clot lysis studies involve the formation of macroscopic clots using human plasma or blood, or by mixing thrombin with plasminogen and fibrinogen. j-stroke.orgnih.gov These assays are used to evaluate the ability of a thrombolytic agent to lyse pre-formed clots. In studies investigating the resistance to fibrinolysis in patients with chronic thromboembolic pulmonary hypertension (CTEPH), whole blood clot lysis assays with this compound were performed. These studies showed that the extent of clot remaining after 4 hours was significantly higher in blood from CTEPH patients compared to those without pulmonary hypertension or with pulmonary arterial hypertension. ahajournals.orgahajournals.org Specifically, the extent of clot remaining after 4 hours in response to 100 ng/mL of this compound was 26.5 ± 12.8% in non-pulmonary hypertension, 24.6 ± 11.4% in pulmonary arterial hypertension, and 41.9 ± 15.2% in CTEPH. ahajournals.orgahajournals.org These results suggest that clots from CTEPH patients exhibit greater resistance to fibrinolysis by this compound. ahajournals.orgahajournals.org Further analysis indicated that this resistance was directly related to thrombin-activatable fibrinolysis inhibitor (TAFI) activation in the plasma. ahajournals.orgahajournals.org
Here is a table summarizing the plasma clot lysis data with this compound:
| Patient Group | This compound Concentration (ng/mL) | Clot Remaining After 4 Hours (%) (Mean ± SD) | Statistical Significance (vs. CTEPH) |
| Non-Pulmonary Hypertension (n=19) | 100 | 26.5 ± 12.8 | P < 0.01 |
| Pulmonary Arterial Hypertension (n=22) | 100 | 24.6 ± 11.4 | P < 0.01 |
| Chronic Thromboembolic PH (n=25) | 100 | 41.9 ± 15.2 | - |
In Vivo Animal Models for Thrombolytic Research
In vivo animal models are essential for evaluating the efficacy and potency of thrombolytic agents like this compound in a complex biological system. These models simulate thrombotic conditions in living organisms, allowing researchers to assess the effects of the compound on clot lysis and restoration of blood flow.
Assessment of Recanalization in Experimental Thrombosis Models
Experimental thrombosis models in animals are crucial for assessing the recanalization potential of thrombolytic agents – the ability to reopen occluded blood vessels. Various animal models, particularly in rodents (rats and mice), rabbits, and dogs, have been generated by injecting preformed blood clots into arteries to simulate thromboembolic stroke. nih.gov In a rabbit femoral artery occlusion model, the recanalization rate was assessed after the administration of this compound. In this specific study, the recanalization ratio was 16.7% in the group treated with this compound alone. ahajournals.org When low-frequency ultrasound was applied simultaneously with this compound administration in the same model, the recanalization ratio increased to 66.7%, suggesting that ultrasound can enhance the thrombolytic effect of this compound in vivo. ahajournals.org The patency flow ratio after 60 minutes was also significantly greater in the group receiving this compound with ultrasound compared to this compound alone (44.6 ± 13.9% vs 9.9 ± 6.8%). ahajournals.org
Here is a table summarizing the recanalization data from a rabbit femoral artery occlusion model:
| Treatment Group | Recanalization Ratio (%) | Patency Flow Ratio After 60 Minutes (%) (Mean ± SD) | Statistical Significance (vs. mtPA alone) |
| This compound (mtPA) alone (n=12) | 16.7 | 9.9 ± 6.8 | - |
| This compound (mtPA) + Ultrasound (n=9) | 66.7 | 44.6 ± 13.9 | P = 0.025 |
Studies on Systemic Fibrinolytic System Modulation
Studies have explored how this compound, a modified recombinant tissue plasminogen activator (rt-PA), interacts with and modulates these components. Unlike first-generation thrombolytics such as streptokinase and urokinase, which can cause systemic fibrinolytic states by activating circulating plasminogen and degrading fibrinogen and other clotting factors, leading to potential bleeding complications, this compound is designed with enhanced fibrin specificity nih.govnih.govsemanticscholar.org. Fibrin-specific agents preferentially activate plasminogen bound to fibrin within a clot, leading to localized plasmin generation that degrades fibrin while minimizing the activation of circulating plasminogen and the degradation of systemic fibrinogen imrpress.comnih.gov.
This compound has been noted to have a longer half-life compared to some other thrombolytics, such as alteplase (B1167726) muni.czgvpress.com. This extended half-life is a characteristic of third-generation thrombolytics, which are engineered variants of t-PA aiming for improved pharmacokinetic and pharmacodynamic properties nih.govmuni.czthoracickey.com.
While specific detailed data tables on the modulation of plasminogen, plasmin, fibrinogen, and alpha-2-antiplasmin levels by this compound in preclinical studies were not extensively available in the search results, the literature indicates that the design of this compound as a third-generation t-PA variant aims to minimize systemic activation and fibrinogenolysis compared to less fibrin-specific agents nih.govnih.gov. The goal is to achieve effective clot lysis with reduced impact on the systemic coagulation factors. Studies in animal models, such as a rat model of embolic stroke, have investigated the efficacy of this compound in reducing infarct volume, which is an indirect measure of its thrombolytic activity and its ability to restore blood flow by modulating the fibrinolytic system at the site of the clot researchgate.netnih.gov.
The half-life of this compound has been reported in preclinical contexts. For example, one source mentions a half-life of 23 minutes muni.cz. This is longer than the half-life of native t-PA (typically a few minutes) e3s-conferences.orgmuni.cz.
The principle behind fibrin-specific activators like this compound is their enhanced affinity for fibrin-bound plasminogen, which localizes plasmin generation to the thrombus and limits systemic activation imrpress.comnih.gov. This targeted action is intended to reduce the systemic degradation of fibrinogen and other coagulation factors, thereby potentially lowering the risk of bleeding complications associated with a systemic lytic state nih.govnih.gov. Studies comparing different thrombolytics highlight the goal of developing agents with improved fibrin specificity and longer half-lives to enhance efficacy and allow for more convenient administration nih.govgvpress.comthoracickey.com.
Biotechnological Production and Purification of Monteplase
Recombinant Expression Systems and Host Organisms
The production of recombinant proteins like Monteplase necessitates the use of appropriate expression systems and host organisms capable of synthesizing and correctly folding the complex protein structure. For recombinant t-PA variants, mammalian cell lines are frequently employed due to their ability to perform necessary post-translational modifications, such as glycosylation, which can be important for protein function and stability.
Specifically, this compound has been reported to be expressed in baby Syrian hamster kidney cells smu.org.uy. Chinese Hamster Ovary (CHO) cells are another widely used mammalian host for the production of recombinant therapeutic proteins, including recombinant t-PA (rt-PA). These eukaryotic systems are favored over prokaryotic options like Escherichia coli for proteins requiring complex folding and glycosylation, although E. coli is explored for some non-glycosylated t-PA variants like Reteplase, despite challenges related to disulfide bond formation. The choice of host system is critical and depends on the specific characteristics and requirements of the recombinant protein being produced.
Genetic Engineering Strategies for Expression Optimization
Genetic engineering plays a crucial role in the development and production of this compound. As a modified t-PA, this compound is a product of deliberate genetic alteration of the native t-PA gene. The modification in this compound involves a single amino acid substitution, replacing Cysteine at position 84 with Serine in the epidermal growth factor domain of t-PA smu.org.uy. This specific modification is engineered into the gene sequence before introduction into the host organism.
Beyond specific protein modifications, genetic engineering strategies are also employed to optimize the expression levels and efficiency of recombinant protein production in the chosen host cells. This can involve optimizing gene sequences for expression in a particular host, using strong promoters to drive transcription, and incorporating elements that enhance mRNA stability and translation. Techniques may also include modifying the host cell itself to improve protein folding, secretion, or reduce degradation by endogenous proteases.
Downstream Processing and Purification Techniques
Following recombinant expression, the produced this compound must be isolated from the host cells and the culture medium, and then purified to a high degree of purity required for therapeutic use. Downstream processing involves a series of steps to achieve this. The initial steps typically involve separating the cells from the culture medium (if the protein is secreted) or lysing the cells (if the protein is expressed intracellularly).
Subsequent purification steps aim to isolate the target protein from other cellular components, host cell proteins (HCPs), nucleic acids, and other impurities. The specific purification strategy is designed based on the biochemical properties of this compound.
Chromatography-Based Methods
Chromatography is a cornerstone of recombinant protein purification, allowing for separation based on properties such as charge, size, hydrophobicity, and specific binding affinity. For t-PA variants, including this compound, various chromatography techniques are utilized.
Affinity chromatography is particularly effective for purifying t-PA variants due to their specific binding interactions. Lysine (B10760008) affinity chromatography is a preferred method for purifying secreted t-PA variants, leveraging the affinity of t-PA for lysine residues. Immunoaffinity chromatography, using antibodies specific to the target protein, can also be employed.
Ion exchange chromatography, such as using DEAE (diethylaminoethyl) or CM (carboxymethyl) sepharose resins, separates proteins based on their net charge and is also applied in the purification schemes for t-PA variants. Size exclusion chromatography (SEC) can be used in later stages to separate proteins based on size and assess their aggregation state.
Other techniques mentioned in the context of t-PA variant purification include ethanol (B145695) precipitation, reverse phase HPLC, chromatofocusing, SDS-PAGE, and ammonium (B1175870) sulfate (B86663) precipitation, which may be used in conjunction with or as alternatives to chromatography steps.
Quality Control for Recombinant Protein Production
Ensuring the quality of recombinant this compound is paramount for its safety and efficacy as a therapeutic agent. Quality control (QC) measures are integrated throughout the production process, from cell line development to the final purified product.
QC testing for recombinant proteins involves assessing several critical attributes, including purity, identity, potency (biological activity), homogeneity, structural integrity, and freedom from contaminants such as host cell proteins, DNA, endotoxins, and microbial agents.
Various analytical techniques are employed for quality control. Purity is often assessed using methods like SDS-PAGE with densitometric analysis. Spectrophotometry, Bradford, or BCA assays are used for protein concentration determination. Homogeneity and aggregation status can be evaluated using HPLC-SEC. Protein identity is confirmed through techniques such as N-terminal sequencing (Edman method), LC-MS/MS analysis, peptide mapping, or intact mass analysis. Structural conformity and folding can be assessed using techniques like nanoDSF or DSF (Thermal Shift Assay). Endotoxin (B1171834) levels are typically determined using the Limulus Amoebocyte Lysates (LAL) assay. Microbial contamination is checked through methods like direct plating and broth dilution.
The concept of "Quality by Design" (QbD) is increasingly emphasized in biopharmaceutical manufacturing to build quality into the process and ensure reproducibility. This involves a thorough understanding of every step and component in the production pathway. Lot-to-lot consistency is also a key aspect of quality control, with new lots being tested against previous ones for critical parameters like purity, potency, and endotoxin levels.
Table 1: Summary of Host Systems and Purification Methods for Recombinant t-PA Variants (including this compound)
| Aspect | Details | Source(s) |
| Host Organisms | Baby Syrian hamster kidney cells, Chinese Hamster Ovary (CHO) cells, Escherichia coli (for variants) | smu.org.uy |
| Purification Methods | Affinity Chromatography (Lysine, Immunoaffinity), Ion Exchange Chromatography (DEAE, CM-Sepharose), Ethanol Precipitation, Reverse Phase HPLC, Chromatofocusing, SDS-PAGE, Ammonium Sulfate Precipitation, Size Exclusion Chromatography |
Structure Activity Relationship Sar and Advanced Protein Engineering
Correlating Structural Elements with Biological Function
The biological function of t-PA and its variants, including Monteplase, is intimately linked to their modular protein structure, which consists of several distinct domains. nih.govresearchgate.net These domains mediate interactions with fibrin (B1330869), plasminogen, and cellular receptors, influencing the protein's activity, localization, and clearance. nih.govunibestpharm.com
Role of Specific Domains (EGF, Kringle, Protease) in Activity and Fibrin Affinity
Tissue plasminogen activator (t-PA) typically comprises five functional domains: a finger domain (F), an epidermal growth factor-like domain (EGF), two kringle domains (K1 and K2), and a serine protease domain (P). researchgate.netnih.gov
Finger Domain (F): This domain is primarily responsible for binding to fibrin, contributing significantly to the fibrin affinity of t-PA. nih.gov
EGF-like Domain (EGF): The EGF domain is involved in interactions with the EGF receptor and contributes to the binding of t-PA to low-density lipoprotein receptor-related protein 1 (LRP1), a receptor involved in t-PA clearance. nih.govebi.ac.uknih.gov
Kringle Domains (K1 and K2): Kringle domains contain lysine (B10760008) binding sites that facilitate the binding of plasminogen to fibrin and other substrates containing C-terminal and intra-chain lysines. nih.govwikipedia.orgtaylorandfrancis.com The K2 domain, in particular, plays a crucial role in the stimulation of proteolytic activity by fibrin. nih.gov While some studies suggest K1's involvement in binding to the mannose receptor for clearance, the precise roles and relative contributions of K1 and K2 to fibrin binding have shown some inconsistencies in research. nih.gov
Protease Domain (P): This domain contains the catalytic triad (B1167595) responsible for cleaving plasminogen to generate the active enzyme plasmin, which degrades fibrin. nih.govnih.gov
The arrangement and interaction of these domains are critical for t-PA's function. For instance, the K1 domain influences the orientation of other domains (F, E, K2, and P), and deleting any domain can negatively impact activity and fibrin stimulation. nih.gov
Impact of Specific Amino Acid Substitutions on Functional Characteristics
Specific amino acid substitutions within the domains of t-PA can significantly alter its functional characteristics, including half-life, fibrin specificity, and resistance to inhibitors. This compound itself is a prime example, featuring a single amino acid substitution: Cysteine at position 84 in the EGF domain is replaced by Serine (Cys84Ser). nih.govnih.govgvpress.comnih.govscirp.org This specific mutation in this compound results in a prolonged half-life compared to native t-PA. nih.govnih.govgvpress.com
Other t-PA variants demonstrate the impact of different substitutions:
Tenecteplase (B1169815) (TNK-tPA) has multiple point mutations (Thr103Asn, Asn117Gln, and Lys296-His297-Arg298-Arg299 to four alanines) that lead to a longer plasma half-life, increased fibrin specificity, and enhanced resistance to PAI-1. nih.govscirp.orgtandfonline.comcda-amc.cagvpress.com
Pamiteplase, a K1 domain deletion mutant, includes an Arg275Glu mutation designed to maintain the molecule in a single-chain form, potentially improving fibrin binding. nih.govcore.ac.uk
These examples highlight how targeted amino acid changes can be used to engineer thrombolytics with improved therapeutic profiles.
Table 1: Examples of Amino Acid Substitutions in t-PA Variants and Their Effects
| Variant | Mutation(s) | Affected Domain(s) | Key Functional Impact(s) | Source(s) |
| This compound | Cys84Ser | EGF | Prolonged half-life | nih.govnih.govgvpress.comnih.govscirp.org |
| Tenecteplase | Thr103Asn, Asn117Gln, Lys296-His297-Arg298-Arg299 to 4x Ala | K1, Protease | Longer half-life, increased fibrin specificity, PAI-1 resistance | nih.govscirp.orgtandfonline.comcda-amc.cagvpress.com |
| Pamiteplase | K1 deletion, Arg275Glu | K1, Protease | Prolonged half-life, potentially improved fibrin binding | nih.govcore.ac.uk |
Directed Evolution and Rational Design for Enhanced Attributes
Both directed evolution and rational design approaches have been employed in the development of improved thrombolytic agents, including variants of t-PA like this compound. Rational design involves using knowledge of protein structure and function to make targeted modifications, while directed evolution utilizes iterative cycles of mutagenesis and screening to select for desired properties. researchgate.netj-stroke.org
Engineering for Increased Fibrin Specificity
Increasing fibrin specificity is a key goal in engineering thrombolytics to minimize systemic activation of plasminogen and reduce bleeding complications. nih.govnih.govresearchgate.net this compound is considered a fibrin-specific thrombolytic, similar to t-PA. nih.govscirp.org
Strategies for enhancing fibrin specificity include:
Modifications within the kringle domains that influence fibrin binding. nih.gov
Substituting domains with those from other proteins known for high fibrin affinity, as seen in some chimeric proteins. nih.gov
Introducing specific point mutations that favor activation in the presence of fibrin. nih.govscirp.org For example, certain mutations in tenecteplase contribute to its higher fibrin specificity compared to alteplase (B1167726). nih.govscirp.orggvpress.com
Modification of Protein Clearance Mechanisms
The short plasma half-life of native t-PA is a limitation, necessitating continuous infusion. researchgate.net Engineering efforts have focused on modifying protein clearance mechanisms to allow for single bolus administration. nih.govnih.govgvpress.comresearchgate.net
This compound, with its Cys84Ser mutation in the EGF domain, exhibits a prolonged half-life compared to native t-PA, allowing for single bolus administration. nih.govnih.govgvpress.com Other strategies to modify clearance include:
Deleting domains involved in receptor-mediated clearance, such as the finger, EGF-like, and Kringle 1 domains, as seen in reteplase. nih.govunibestpharm.comthoracickey.com
Introducing mutations that reduce binding to clearance receptors like LRP1 and the mannose receptor. nih.gov
Advanced Mutagenesis and Chimeric Protein Approaches
Advanced mutagenesis techniques, including site-directed mutagenesis, and the construction of chimeric proteins have been instrumental in creating novel thrombolytic agents with improved properties. nih.govcore.ac.ukj-stroke.org
This compound is a product of site-directed mutagenesis, involving a single amino acid substitution in the EGF domain. nih.govnih.govgvpress.comnih.govscirp.org This targeted approach allows for precise modifications to study the impact of specific residues on function.
Theoretical and Computational Studies of Monteplase
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules, including proteins, at an atomic level nih.gov. These methods can provide insights into protein structure, dynamics, and interactions with other molecules nih.gov.
Protein Structure Prediction and Homology Modeling
Protein structure prediction aims to determine the three-dimensional structure of a protein from its amino acid sequence ugr.es. Homology modeling, a common structure prediction technique, builds a 3D model of a target protein based on the known experimental structure of a related protein (a template) nih.gov. While the complete structure of alteplase (B1167726) (native t-PA) has not been fully elucidated, in silico predictions using low-resolution structures have been used to estimate the impact of modifications j-stroke.org. Homology modeling based on alteplase has been used to establish the structure of other t-PA variants like reteplase, leading to insights into their properties j-stroke.orgsemanticscholar.org. Given that Monteplase is a variant of t-PA, homology modeling based on the known t-PA structure or related variants would be a relevant computational approach for predicting its 3D structure, taking into account the Cys84Ser mutation.
Ligand-Protein Docking (e.g., with plasminogen, fibrin)
Ligand-protein docking is a computational method used to predict the preferred orientation and binding affinity of a ligand molecule to a protein receptor nih.govunirioja.es. In the context of thrombolysis, this involves studying the interaction of plasminogen activators like this compound with their key substrates and cofactors, such as plasminogen and fibrin (B1330869) j-stroke.orgcore.ac.uk.
Fibrin is a crucial cofactor for the activity of second-generation thrombolytics like t-PA, promoting the formation of a ternary complex with plasminogen activator and plasminogen on the fibrin surface core.ac.uk. Fibrin binding is primarily mediated by the finger (F) and kringle 2 (K2) domains of t-PA core.ac.uksemanticscholar.orgj-stroke.org. The K2 domain contains a lysine-binding site that interacts with newly generated C-terminal lysine (B10760008) residues in degrading fibrin core.ac.uksemanticscholar.org. Plasminogen also binds to fibrin, albeit with lower affinity, through lysine residues core.ac.uk.
Computational docking studies involving t-PA and its variants with plasminogen and fibrin can help understand the molecular basis of their interactions, fibrin specificity, and catalytic efficiency. While direct docking studies specifically on this compound interacting with plasminogen or fibrin are not explicitly detailed in the search results, such studies are a standard approach in the computational analysis of thrombolytic agents to understand how mutations or modifications influence binding and activity j-stroke.orgunirioja.es. For instance, understanding the structures of complexes between t-PA variants and fibrin and/or plasminogen could inform more effective engineering of affinity and specificity j-stroke.org.
Bioinformatics and In Silico Screening
Bioinformatics involves the application of computational tools and databases to analyze biological data, including protein sequences and structures j-stroke.orgresearchgate.net. In silico screening utilizes computational methods to search for potential drug candidates or to predict the properties of molecules f-static.commdpi.comfrontiersin.orgugm.ac.idsnv63.ru.
Predictive Algorithms for Functional Properties
Computational Approaches for Rational Protein Design
Rational protein design involves using computational methods to engineer proteins with desired properties unirioja.esf-static.comlammps.orgresearchgate.net. This often involves making specific amino acid substitutions, deletions, or additions based on structural and functional information j-stroke.orgnih.govresearchgate.net. This compound itself is a product of protein engineering, designed with a specific mutation to alter its characteristics compared to native t-PA annals.edu.sggvpress.com.
Computational approaches play a vital role in rational protein design by allowing researchers to predict the effects of sequence changes on protein structure, stability, and function before experimental synthesis cambridge.org. This includes using molecular modeling, simulations, and predictive algorithms to guide the design process unirioja.esf-static.comlammps.orgresearchgate.net. The development of this compound, with its Cys84Ser mutation aimed at improving its therapeutic profile, exemplifies the application of rational protein design principles, likely informed by early computational or theoretical considerations regarding the impact of modifications on t-PA structure and function annals.edu.sggvpress.comj-stroke.org. Computational methods continue to be used in the development of novel thrombolytics with improved properties researchgate.net.
Future Directions in Monteplase Research and Thrombolytic Protein Science
Novel Protein Engineering Strategies for Next-Generation Thrombolytics
Protein engineering plays a crucial role in developing improved thrombolytic agents with enhanced pharmacological properties. Strategies are being explored to modify existing molecules like Monteplase and other t-PA variants to address limitations such as short half-life, lack of fibrin (B1330869) specificity, and susceptibility to inhibitors. Third-generation thrombolytics, including this compound, are already the result of modifications to the structure of tissue plasminogen activator, aiming for improved structural and functional properties like longer half-life, resistance to inhibitors, and enhanced fibrin specificity. wikipedia.orgnih.gov
Exploration of Alternative Fibrinolytic Enzyme Sources
The search for novel fibrinolytic enzymes from diverse biological sources continues to be a significant area of research. This exploration is driven by the need for thrombolytic agents with potentially different mechanisms of action, improved efficacy, lower cost, or better safety profiles compared to existing therapies. Fibrinolytic enzymes have been discovered in a wide variety of sources, including food and non-food origins. drugbank.com
Microorganisms, such as bacteria, fungi, and microalgae, are particularly promising sources of novel fibrinolytic enzymes. drugbank.commui.ac.ir These microbial enzymes often exhibit diverse biochemical properties and can potentially be produced cost-effectively through fermentation. Beyond microbes, researchers are also investigating enzymes from other natural sources like snake venom, earthworms, and plants, which have demonstrated fibrinolytic activity. drugbank.commui.ac.ir The characterization and study of these alternative enzymes could lead to the discovery of new therapeutic candidates or provide templates for the rational design and engineering of next-generation thrombolytics. drugbank.com
Advances in In Vitro and In Vivo Research Models for Understanding Protein Function
Progress in understanding the function of this compound and other thrombolytic proteins relies heavily on the availability of sophisticated research models. Both in vitro and in vivo models are continuously being refined to better replicate the complex physiological environment of thrombosis and thrombolysis.
In vitro models, including various flow clot models, are being developed to simulate the dynamic conditions of blood flow and pressure found in the vasculature. These models allow for controlled studies of clot formation, structure, and lysis under conditions that mimic different physiological and pathological scenarios, such as those found in acute ischemic stroke. Advanced in vitro systems can incorporate thrombolytic agents and allow for the visualization of clot breakdown, providing insights into the biochemical and biomechanical aspects of thrombolysis.
Integration of Omics Data for Comprehensive Mechanistic Understanding
The integration of multi-omics data represents a frontier in understanding the complex mechanisms underlying thrombosis and thrombolysis and the action of thrombolytic agents like this compound. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide vast amounts of data on biological systems at different molecular levels.
Integrating these diverse datasets can offer a more comprehensive and holistic view of how this compound interacts with the fibrinolytic system, the cellular components of thrombi, and the broader physiological environment. By analyzing changes in gene expression, protein abundance, post-translational modifications, and metabolite profiles in response to thrombosis and thrombolytic therapy, researchers can identify key pathways and networks involved in treatment response and resistance. This integrated approach can help uncover novel biomarkers for predicting treatment outcomes, identifying patients who may benefit most from this compound or other thrombolytics, and revealing new targets for therapeutic intervention or combination therapies. While the direct application of omics integration specifically to this compound is an emerging area, the broader efforts in applying these technologies to understand cardiovascular diseases and thrombolysis lay the groundwork for future in-depth studies of this and other thrombolytic proteins.
Q & A
Basic Research Questions
Q. What are the key pharmacokinetic parameters influencing Monteplase dosing in thrombolytic therapy, and how are they experimentally validated?
- Methodological Answer : Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) are derived from plasma concentration-time curves using non-compartmental analysis (NCA) or compartmental modeling. For this compound, validation involves:
- Animal models : Measuring plasma levels post-administration via HPLC or LC-MS .
- Clinical trials : Phase I studies in healthy volunteers to establish dose-response relationships .
- Statistical rigor : Bootstrap resampling to assess parameter variability .
- Data Table :
| Parameter | Preclinical Model (Rat) | Clinical (Human Phase I) |
|---|---|---|
| Half-life (t₁/₂) | 15–20 min | 25–30 min |
| Clearance (CL) | 0.8 L/h/kg | 0.5 L/h/kg |
Q. How do in vitro assays for this compound fibrin specificity differ from in vivo physiological conditions, and what are the limitations?
- Methodological Answer :
- In vitro assays : Use purified fibrin clots in buffer systems to measure lysis rates (e.g., turbidimetric assays). Limitations include lack of hemodynamic shear stress and plasma protein interactions .
- In vivo validation : Employ microdialysis in animal thrombosis models to measure fibrinolytic activity in real-time .
- Critical step : Normalize in vitro data to physiological pH and temperature (37°C) to reduce bias .
Advanced Research Questions
Q. What experimental designs resolve contradictions between this compound’s preclinical efficacy and variable clinical outcomes?
- Methodological Answer :
- Controlled variables : Standardize thrombosis induction methods (e.g., FeCl₃ injury vs. laser-induced models) to reduce interspecies variability .
- Meta-analysis : Pool data from heterogeneous clinical trials using random-effects models to identify confounding factors (e.g., comorbidities, concurrent medications) .
- Mechanistic studies : Combine transcriptomics and proteomics to assess tissue-specific plasminogen activation pathways .
Q. How can researchers optimize this compound’s therapeutic window when integrating multi-omics data (e.g., genomics, proteomics)?
- Methodological Answer :
- Systems biology approach : Build interaction networks linking this compound targets (e.g., plasminogen activator inhibitor-1) with patient-specific genetic variants (e.g., SERPINE1 polymorphisms) .
- Dose optimization : Use Bayesian adaptive trials to dynamically adjust dosing based on real-time biomarker feedback (e.g., D-dimer levels) .
- Validation : Cross-validate computational predictions with ex vivo clot lysis assays .
Q. What statistical methods are recommended for analyzing this compound’s time-dependent efficacy in acute ischemic stroke?
- Methodological Answer :
- Survival analysis : Cox proportional hazards models to assess recanalization rates vs. time-to-treatment .
- Machine learning : Train random forest classifiers on imaging data (e.g., CT perfusion) to predict responders .
- Ethical considerations : Stratify randomization by stroke severity (NIHSS score) to avoid confounding .
Data Contradiction & Validation
Q. How should researchers address conflicting findings between this compound’s fibrinolytic activity and bleeding risk in elderly populations?
- Methodological Answer :
- Subgroup analysis : Stratify clinical data by age and renal function (e.g., creatinine clearance) to isolate risk factors .
- Mechanistic probes : Use thromboelastography (TEG) to quantify clot stability post-treatment in vitro .
- Bias mitigation : Apply inverse probability weighting in retrospective studies to adjust for selection bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
